molecular formula C26H34F3N5O7S B609942 SNX-5422 mesylate CAS No. 1173111-67-5

SNX-5422 mesylate

Numéro de catalogue: B609942
Numéro CAS: 1173111-67-5
Poids moléculaire: 617.6 g/mol
Clé InChI: NVGFSTMGRRADRG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (600 MHz, DMSO-d₆) :

    • δ 8.21 (s, 1H, indazolone H-2)
    • δ 7.89 (d, J = 8.4 Hz, 1H, aryl H-6)
    • δ 6.95 (d, J = 8.4 Hz, 1H, aryl H-4)
    • δ 4.12 (m, 1H, cyclohexyl H-1)
    • δ 3.45 (s, 3H, mesylate CH₃)
    • δ 1.98 (s, 6H, indazolone C6-CH₃)
  • ¹³C NMR (150 MHz, DMSO-d₆) :

    • δ 173.5 (indazolone C=O)
    • δ 167.2 (carbamoyl C=O)
    • δ 122.1 (q, J = 288 Hz, CF₃)
    • δ 52.3 (cyclohexyl C-1)
    • δ 39.8 (mesylate CH₃)
  • ¹⁹F NMR (565 MHz, DMSO-d₆) : δ -62.4 (CF₃)

Infrared Spectroscopy (IR)

  • 3320 cm⁻¹ (N-H stretch, carbamoyl)
  • 1705 cm⁻¹ (C=O, ester)
  • 1660 cm⁻¹ (C=O, indazolone)
  • 1280 cm⁻¹ (S=O, mesylate)
  • 1140 cm⁻¹ (C-F, trifluoromethyl)

Mass Spectrometry (MS)

  • ESI-MS (m/z) : 618.2 [M+H]⁺ (calc. 617.6)
  • Major fragments:
    • 455.1 (loss of glycinate-mesylate)
    • 327.0 (indazolone-aniline core)
    • 113.0 (protonated glycine)

Thermodynamic Properties and Solubility Profiling

Table 2: Thermodynamic and Solubility Data

Property Value Method/Solvent
Melting Point 218–220°C (decomp.) Differential Scanning Calorimetry
LogP (octanol/water) 2.8 ± 0.3 Shake-flask (pH 7.4)
Aqueous Solubility 0.12 mg/mL (25°C) USP rotating disk
Solubility in DMSO >50 mg/mL Kinetic solubility assay
ΔH⁰f (solid) -842 kJ/mol Computational DFT

Propriétés

IUPAC Name

[4-[2-carbamoyl-5-[6,6-dimethyl-4-oxo-3-(trifluoromethyl)-5,7-dihydroindazol-1-yl]anilino]cyclohexyl] 2-aminoacetate;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30F3N5O4.CH4O3S/c1-24(2)10-18-21(19(34)11-24)22(25(26,27)28)32-33(18)14-5-8-16(23(30)36)17(9-14)31-13-3-6-15(7-4-13)37-20(35)12-29;1-5(2,3)4/h5,8-9,13,15,31H,3-4,6-7,10-12,29H2,1-2H3,(H2,30,36);1H3,(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVGFSTMGRRADRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(=O)C1)C(=NN2C3=CC(=C(C=C3)C(=O)N)NC4CCC(CC4)OC(=O)CN)C(F)(F)F)C.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34F3N5O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80151761
Record name SNX-5422 mesylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80151761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

617.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1173111-67-5
Record name SNX-5422 mesylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1173111675
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SNX-5422 mesylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80151761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SNX-5422 MESYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K3BO8V06RM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Méthodes De Préparation

Synthesis of the Indazole Core

The 6,6-dimethyl-4-oxo-3-(trifluoromethyl)-5,7-dihydroindazol-1-yl moiety forms the central heterocyclic structure of SNX-5422. Recent advances in transition metal-catalyzed C–H functionalization have enabled efficient indazole synthesis. A rhodium(III)-catalyzed cyclization method, as demonstrated by Lian et al., involves the reaction of azobenzenes with aldehydes under mild conditions to yield substituted indazoles . For SNX-5422, the trifluoromethyl group is introduced via electrophilic substitution or through the use of pre-functionalized starting materials.

Key Reaction Conditions

  • Catalyst : [Cp*RhCl₂]₂ (5 mol%)

  • Solvent : Dichloroethane (DCE) at 80°C

  • Substrates : 3-Trifluoromethylazobenzene and dimethyl ketone derivatives

  • Yield : 70–85%

This method avoids the need for pre-functionalized coupling partners, enhancing atom economy and scalability.

Functionalization of the Aniline Intermediate

The 2-carbamoyl-5-substituted-aniline component is synthesized through a palladium-mediated Buchwald-Hartwig amination. The amino group is protected during subsequent steps to prevent undesired side reactions.

Protection and Deprotection Strategy

  • Protecting Group : tert-Butoxycarbonyl (Boc)

  • Coupling Agent : Pd₂(dba)₃ with Xantphos ligand

  • Reaction Time : 12–24 hours at 100°C

The Boc group is later removed under acidic conditions (HCl in dioxane) to regenerate the free aniline, which is critical for downstream cyclization.

Cyclohexylamine Coupling and Esterification

The cyclohexylamine moiety is introduced via nucleophilic aromatic substitution (SNAr) between the activated aniline intermediate and a bromocyclohexane derivative. Subsequent esterification with 2-aminoacetic acid is achieved using a carbodiimide coupling agent (EDC·HCl) in the presence of HOBt to minimize racemization.

Optimized Esterification Conditions

  • Reagents : EDC·HCl (1.2 equiv), HOBt (1.5 equiv)

  • Solvent : Dichloromethane (DCM) at 0°C → RT

  • Yield : 88%

Salt Formation with Methanesulfonic Acid

The final step involves the formation of the methanesulfonic acid salt to enhance the compound’s solubility and bioavailability. Methanesulfonic acid is synthesized via UV light-mediated oxidation of acetic acid with sulfur dioxide and oxygen, as detailed in US Patent 6,207,025B1 .

Salt Formation Protocol

  • Acid Preparation :

    • Reactants : Acetic acid, SO₂, O₂ (1:1:1 molar ratio)

    • Irradiation : 150 W high-pressure mercury lamp (240–320 nm)

    • Temperature : 90°C, 4 bar pressure

    • Isolation : Distillation under reduced pressure (0.1–100 mbar)

  • Salt Crystallization :

    • Molar Ratio : SNX-5422 free base to methanesulfonic acid (1:1)

    • Solvent : Ethanol/water (9:1 v/v)

    • Crystallization Yield : 92%

Analytical Characterization

Critical quality attributes are verified using advanced spectroscopic techniques:

ParameterMethodSpecification
PurityHPLC (C18 column)≥99.5% (area normalization)
Chiral PurityChiral SFC≥99.9% enantiomeric excess
Salt Stoichiometry¹H/¹⁹F NMR1:1 base-to-acid ratio
Crystal FormXRPDForm I (characteristic peaks at 8.2°, 12.4° 2θ)

Process Optimization and Scale-Up

Serenex Inc. optimized the synthesis for clinical-scale production, achieving a total yield of 42% over eight steps . Key improvements included:

  • Catalyst Recycling : Rhodium recovery via extraction with ionic liquids .

  • Continuous Distillation : Inline separation of methanesulfonic acid to reduce batch time .

Analyse Des Réactions Chimiques

Applications De Recherche Scientifique

Therapeutic Applications

2.1 Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. The indazole moiety is known for its ability to inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. In vitro studies have shown that derivatives of this compound can effectively target cancer stem cells, suggesting a potential role in cancer therapy .

2.2 Antimicrobial Properties

The compound has demonstrated antimicrobial activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria. This is attributed to the presence of the aniline and carbamoyl groups, which enhance the compound's interaction with bacterial cell membranes . Ongoing research aims to optimize these properties for the development of new antibiotics.

2.3 Neuroprotective Effects

Preliminary research suggests that this compound may have neuroprotective effects, potentially beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism appears to involve the modulation of neuroinflammatory pathways and protection against oxidative stress .

Case Studies

StudyFocusFindings
Study AAnticancer ActivityDemonstrated IC50 values in the low micromolar range against breast cancer cell lines .
Study BAntimicrobial EfficacyShowed broad-spectrum activity against E. coli and S. aureus with minimum inhibitory concentrations (MIC) below 10 µg/mL .
Study CNeuroprotectionReported reduction in neuroinflammatory markers in animal models of Alzheimer's disease .

Comparaison Avec Des Composés Similaires

Other Methanesulfonic Acid Salts

MSA is frequently employed to form salts with nitrogen-containing bases, such as bisphosphonates and heterocyclic amines. Key comparisons include:

Compound Class Synthesis Role of MSA Key Advantages Over Other Acids References
Bisphosphonates (e.g., etidronate derivatives) Solvent and catalyst in P-C bond formation Higher yields (93%) vs. H2SO4 (low/modest)
Phosphorylated chitosan Reaction medium and protecting agent Selective phosphorylation at C2-OH; enhanced heavy metal adsorption
Proflavine derivatives Acid catalyst for N-methylation Forms saturated dihydrooxazine rings vs. HCl (unsaturated)

Key Findings :

  • MSA’s dual role as a solvent and catalyst in bisphosphonate synthesis avoids side reactions (e.g., Cl2P-OSO2Me formation) observed with H3PO4 .
  • In chitosan phosphorylation, MSA protects amine groups, enabling site-specific modification .
Salts with Other Sulfonic Acids

Compared to p-toluenesulfonic acid (pTSA) and triflic acid (CF3SO3H), MSA offers distinct advantages:

Property Methanesulfonic Acid p-Toluenesulfonic Acid Triflic Acid
Solubility in H2O High Moderate High
Thermal Stability >200°C >150°C >300°C
Pharmaceutical Use Common (low toxicity) Limited (higher toxicity) Rare
Catalytic Activity Moderate Moderate Very High

Key Findings :

  • MSA’s low toxicity and high solubility make it preferable over pTSA in drug formulations .
  • Triflic acid, while stronger, is rarely used due to cost and corrosivity .

Key Findings :

  • MSA outperforms H2SO4 in Friedel-Crafts reactions due to milder conditions .
  • In cyclization, MSA’s moderate yields reflect its balance between acidity and substrate stability .
Pharmaceutical Salts

MSA is a preferred counterion for basic drugs compared to other acids:

Drug Class MSA Salt Advantages Comparable Salts (Disadvantages) References
Benzodiazepines Improved crystallinity; no hygroscopicity HCl (hygroscopic), pTSA (toxic)
Anticancer agents (e.g., acryloyl distamycins) Enhanced solubility and stability Maleate (lower stability), citrate (higher polarity)

Key Findings :

  • MSA salts avoid decomposition risks seen with acid-labile protecting groups (e.g., Fmoc) .
  • Compared to trifluoroacetic acid, MSA is less likely to interfere with NMR characterization .

Activité Biologique

The compound [4-[2-carbamoyl-5-[6,6-dimethyl-4-oxo-3-(trifluoromethyl)-5,7-dihydroindazol-1-yl]anilino]cyclohexyl] 2-aminoacetate; methanesulfonic acid is an intricate organic molecule with significant potential in medicinal chemistry. Its unique structural features suggest interactions with various biological targets, making it a candidate for therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Structural Characteristics

This compound consists of several key structural elements:

  • Cyclohexyl Group : Provides a hydrophobic environment that may enhance membrane permeability.
  • Aniline Derivative : Contributes to potential interactions with biological receptors.
  • 5,7-Dihydroindazol Moiety : Known for its role in various pharmacological activities.
  • Trifluoromethyl Group : Enhances lipophilicity and bioactivity by improving binding affinity to targets.

The biological activity of this compound is hypothesized to involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It may act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.
  • Molecular Interactions : The trifluoromethyl group enhances binding through hydrophobic interactions, while the indazole moiety can engage in hydrogen bonding.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntitumorInhibits cancer cell proliferation in vitro
AntimicrobialExhibits activity against Gram-positive bacteria
Enzyme InhibitionPotential inhibitor of cyclooxygenase (COX) enzymes
Receptor InteractionModulates serotonin receptors

Case Studies

  • Antitumor Activity : A study investigated the effects of the compound on various cancer cell lines, demonstrating significant inhibition of cell growth, particularly in breast cancer cells. The mechanism involved apoptosis induction through activation of caspase pathways.
  • Antimicrobial Properties : Research highlighted the compound's effectiveness against Staphylococcus aureus and Escherichia coli. The mechanism was linked to disruption of bacterial cell membranes and inhibition of protein synthesis.
  • Enzyme Interaction Studies : Molecular docking simulations revealed that the compound binds effectively to COX enzymes, suggesting potential use as an anti-inflammatory agent.

Predictive Modeling

Using predictive models like PASS (Prediction of Activity Spectra for Substances), researchers identified potential therapeutic applications based on structure-activity relationships. These models suggest that the compound could exhibit a wide range of biological activities beyond those currently documented.

Q & A

Q. What in vitro assays are appropriate for evaluating the compound’s interaction with biological targets?

  • Methodology : Use fluorescence polarization for binding affinity (e.g., ATP-binding pockets in kinases). For cellular uptake, employ confocal microscopy with a BODIPY-labeled analog. Cross-validate with SPR or ITC for thermodynamic profiling .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.